1-(Trimethylsilyl)-3,5-dimethylbenzene
Description
Significance of Organosilicon Compounds in Modern Chemical Research
Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have garnered immense interest in contemporary chemical research due to their unique properties and reactivity. The silicon-carbon bond imparts distinct characteristics to these molecules, including increased thermal stability, hydrophobicity, and specific electronic effects, which are not observed in their purely organic counterparts. These attributes have led to their widespread use in a multitude of applications, ranging from pharmaceuticals and agrochemicals to advanced materials like silicones and organic electronics. The versatility of organosilicon compounds stems from the ability to tune their steric and electronic properties by modifying the organic substituents attached to the silicon atom. This adaptability makes them invaluable tools for chemists in the construction of complex molecular architectures.
Historical Context and Evolution of Silylated Aromatic Systems
The field of organosilicon chemistry dates back to the 19th century, but it was in the mid-20th century that the synthesis and study of silylated aromatic systems, or aryltrimethylsilanes, began to flourish. Early investigations focused on understanding the fundamental nature of the aryl-silicon bond and its influence on the reactivity of the aromatic ring. The development of robust synthetic methods, such as the use of Grignard reagents and direct silylation techniques, paved the way for the preparation of a wide array of silylated aromatic compounds. Over the decades, the understanding of their chemical behavior has evolved, leading to the discovery of their utility in directing electrophilic substitution reactions, participating in cross-coupling reactions, and serving as precursors for various functional materials.
Conceptual Framework for Investigating the Reactivity and Applications of Trimethylsilylated Arenes
The study of trimethylsilylated arenes, exemplified by 1-(trimethylsilyl)-3,5-dimethylbenzene, is guided by several key chemical principles. The trimethylsilyl (B98337) (-SiMe₃) group can act as a "proton surrogate" or a directing group in electrophilic aromatic substitution reactions. Its ability to stabilize adjacent carbocations and to be readily cleaved under specific conditions allows for regioselective functionalization of the aromatic ring. Furthermore, the silicon-carbon bond can be activated to participate in transition metal-catalyzed cross-coupling reactions, providing a powerful method for the formation of new carbon-carbon bonds. The applications of these compounds are a direct consequence of this rich reactivity, enabling their use as versatile intermediates in the synthesis of complex organic molecules and as functional components in advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVZKJTUPFOTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375376 | |
| Record name | Silane, (3,5-dimethylphenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17961-83-0 | |
| Record name | Silane, (3,5-dimethylphenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 1 Trimethylsilyl 3,5 Dimethylbenzene
1-(Trimethylsilyl)-3,5-dimethylbenzene, also known as (3,5-dimethylphenyl)trimethylsilane or 5-trimethylsilyl-m-xylene, is a colorless liquid with a molecular formula of C₁₁H₁₈Si and a molecular weight of 178.35 g/mol . d-nb.info Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 3 and 5, and a trimethylsilyl (B98337) group at position 1.
Interactive Data Table: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3,5-dimethylphenyl)trimethylsilane | d-nb.info |
| CAS Number | 17961-83-0 | d-nb.info |
| Molecular Formula | C₁₁H₁₈Si | d-nb.info |
| Molecular Weight | 178.35 g/mol | d-nb.info |
| Appearance | Colorless liquid | |
| Boiling Point | 204.1 °C at 760 mmHg | |
| Density | 0.86 g/cm³ | |
| Refractive Index | 1.478 |
Reactivity and Mechanistic Investigations of 1 Trimethylsilyl 3,5 Dimethylbenzene and Its Derivatives
Reactivity at the Trimethylsilyl (B98337) Group
The bond between the aromatic carbon and the silicon atom is a key site of reactivity. This section details the cleavage of this bond, the role of the silyl (B83357) moiety in nucleophilic transformations, and its function as a leaving group.
The aryl-silicon (C-Si) bond in 1-(trimethylsilyl)-3,5-dimethylbenzene can be cleaved by both electrophilic and nucleophilic reagents. The conditions of the reaction determine the mechanism and the resulting products.
Electrophilic Cleavage: Acid-catalyzed cleavage of the aryl-silicon bond can occur, particularly in the presence of water. For example, the reaction of trichlorophenylsilane with water and a Lewis acid like aluminum chloride yields benzene (B151609) and silicon tetrachloride. This type of reaction, known as protodesilylation, replaces the silyl group with a hydrogen atom. Halogens, such as bromine, can also induce cleavage of the C-Si bond, leading to the formation of an aryl halide.
Nucleophilic Cleavage: The C-Si bond is susceptible to cleavage by bases. Studies on substituted phenyltrimethylsilanes have shown that reaction with potassium hydroxide in aqueous dimethyl sulfoxide (DMSO) proceeds through a mechanism where the rate-determining step is the separation of a phenyl carbanion. The stability of this carbanion is a key factor in the reaction rate. The high nucleophilicity of anions in dipolar aprotic solvents like DMSO facilitates this cleavage.
| Reagent(s) | Reaction Type | General Product |
|---|---|---|
| H₂O / Acid (e.g., AlCl₃) | Electrophilic (Protodesilylation) | 3,5-Dimethylbenzene |
| Br₂ | Electrophilic (Halodesilylation) | 1-Bromo-3,5-dimethylbenzene |
| KOH / aq. DMSO | Nucleophilic | 3,5-Dimethylbenzene |
| CF₃COOD | Electrophilic (Deuterodesilylation) | 1-Deuterio-3,5-dimethylbenzene |
The silicon atom in the trimethylsilyl (TMS) group is electrophilic and can be activated by nucleophiles. This interaction often leads to the cleavage of the C-Si bond. Fluoride ions are particularly effective for this transformation due to the high strength of the resulting silicon-fluoride (Si-F) bond. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove aryl-TMS groups, converting them back to the corresponding arene.
The mechanism involves the attack of the nucleophile on the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate. This intermediate is unstable and readily expels the aryl group as an anion, which is then protonated by a proton source in the reaction mixture (e.g., water or alcohol) to yield the desilylated aromatic compound.
The trimethylsilyl group is an excellent leaving group in a class of reactions known as ipso-substitution. In this process, an incoming electrophile attacks the carbon atom to which the silyl group is attached (ipso position), and the silyl group is displaced. This reactivity provides a powerful synthetic tool for introducing a wide range of functional groups onto an aromatic ring at a specific position.
For example, the reaction of an aryltrimethylsilane with a strong electrophile like a nitronium ion (from nitric/sulfuric acid) can lead to the formation of a nitroarene, with the TMS group being eliminated. This allows for regioselective functionalization that might be difficult to achieve through direct substitution on the parent arene. The stability of the leaving trimethylsilyl cation (or its derivative after reacting with a nucleophile) drives the reaction forward.
Reactivity at the Aromatic Ring
The aromatic core of this compound is also a site of significant reactivity. The substitution pattern is governed by the combined directing effects of the two methyl groups and the trimethylsilyl substituent.
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the competition between the directing effects of the substituents.
Methyl Groups (-CH₃): The two methyl groups at positions 3 and 5 are electron-donating and are classified as activating, ortho-, para-directing groups. libretexts.orgunizin.orglibretexts.org They direct incoming electrophiles to the positions ortho and para to themselves. For this compound, these positions are C2, C4, and C6.
Trimethylsilyl Group (-Si(CH₃)₃): As discussed previously, the TMS group is a superb leaving group and strongly promotes ipso-substitution, directing the electrophile to attack the C1 position.
The outcome of a specific reaction depends on the nature of the electrophile and the reaction conditions. For many strong electrophiles, ipso-substitution at the silylated position is a major pathway. However, substitution at the positions activated by the methyl groups, particularly the sterically accessible C4 and C6 positions, is also highly probable. The C2 position is sterically hindered by the adjacent bulky TMS group and a methyl group, making it a less likely site for attack.
| Position | Directing Group(s) | Effect | Predicted Outcome |
|---|---|---|---|
| C1 | -Si(CH₃)₃ | Ipso-directing | Favorable for strong electrophiles; substitution of TMS group. |
| C2 | -CH₃ (at C3) | Ortho-directing (activating) | Unfavorable due to severe steric hindrance from TMS and -CH₃ groups. |
| C4, C6 | -CH₃ (at C3 and C5) | Ortho- and Para-directing (activating) | Favorable; substitution of a hydrogen atom. |
Aromatic rings are generally less reactive towards radical addition than alkenes because an addition reaction would disrupt the stable aromatic system. However, radical reactions involving aryl systems can occur under specific conditions, such as high temperatures or photochemical initiation.
For aryltrimethylsilanes, photochemical studies on related compounds like benzyltrimethylsilane have shown that UV irradiation can induce the homolytic cleavage of the C-Si bond, generating a silyl radical and an aryl radical. researchgate.netrsc.org This suggests that under photochemical conditions, this compound could potentially undergo reactions initiated by C-Si bond homolysis.
Furthermore, while radical addition to the aromatic core is energetically unfavorable, hydrogen abstraction from the methyl groups by highly reactive radicals is a possible pathway. This would generate a benzylic radical, which could then undergo further reactions. Direct radical attack on the aromatic ring, known as homolytic aromatic substitution, typically requires a radical source and conditions that favor the subsequent rearomatization of the intermediate. There is limited specific research on the radical reactions involving the aromatic core of this compound itself, but the general principles of radical chemistry suggest that reactions would likely be initiated at the more labile C-Si bond under photochemical conditions or at the benzylic C-H bonds of the methyl groups. rsc.org
Site-Selective Functionalization of the Dimethylbenzene Moiety
The functionalization of the aromatic ring in this compound is guided by the directing effects of the incumbent substituents: the two methyl groups and the trimethylsilyl group. The methyl groups are activating, ortho-para directing groups, while the trimethylsilyl group's influence is more complex, exhibiting both steric hindrance and electronic effects.
In electrophilic aromatic substitution reactions, the two methyl groups direct incoming electrophiles to the positions ortho and para to them. In the case of this compound, the positions ortho to both methyl groups (C2 and C6) and the position para to one methyl group and ortho to the other (C4) are activated. The trimethylsilyl group, being bulky, can sterically hinder attack at the adjacent positions (C2 and C6). Therefore, electrophilic substitution is most likely to occur at the C4 position, which is sterically more accessible and electronically activated by both methyl groups.
Conversely, the trimethylsilyl group can also facilitate functionalization. Under certain conditions, the C-Si bond can be cleaved, allowing for the introduction of various functional groups at the C1 position. This "ipso-substitution" is a powerful tool in organic synthesis. The outcome of a given reaction, whether it occurs on the aromatic ring or at the silyl-substituted carbon, is highly dependent on the reaction conditions and the nature of the electrophile.
Table 1: Predicted Site-Selectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Groups | Steric Hindrance | Predicted Reactivity |
| C2, C6 | Two ortho methyl groups (activating) | High (from TMS group) | Low |
| C4 | One para methyl group, one ortho methyl group (activating) | Low | High |
Transformations Involving Methyl Groups on the Benzene Ring
The methyl groups of this compound are also amenable to a variety of chemical transformations. These reactions typically involve radical or oxidative processes. For instance, benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions can introduce a bromine atom onto one or both methyl groups. The resulting benzylic bromides are versatile intermediates for further functionalization.
Oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. The trimethylsilyl group is generally stable under these conditions, allowing for the selective transformation of the methyl groups. The presence of the TMS group might, however, influence the rate of these reactions due to its electronic effects on the benzene ring.
Detailed Mechanistic Studies of Reactions Involving this compound
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations. For this compound, mechanistic studies would focus on elucidating the pathways of electrophilic aromatic substitution, ipso-substitution, and reactions at the methyl groups.
Kinetic Investigations and Transition State Analysis
Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature), a rate law can be determined, which provides insight into the molecularity of the rate-determining step. For electrophilic aromatic substitution on this compound, kinetic isotope effect studies, where a hydrogen atom at a specific position on the ring is replaced with deuterium, could reveal whether the initial attack of the electrophile or the subsequent proton loss is the rate-limiting step.
Transition state analysis, often aided by computational chemistry, can provide a detailed picture of the highest energy point along the reaction coordinate. For reactions involving this compound, theoretical calculations could be employed to model the structures and energies of possible intermediates and transition states, helping to rationalize the observed regioselectivity and reactivity.
Understanding Electronic and Steric Effects of the Trimethylsilyl Group on Reactivity
The trimethylsilyl group exerts both electronic and steric effects that significantly influence the reactivity of the aromatic ring.
Electronic Effects: The silicon atom in the TMS group is more electropositive than carbon. This can lead to a slight electron-donating inductive effect. However, the Si-C bond can also participate in hyperconjugation with the aromatic π-system, which can be either electron-donating or electron-withdrawing depending on the specific reaction and the electronic demand of the transition state. In electrophilic aromatic substitution, the TMS group is generally considered to be weakly activating or deactivating, but its primary electronic influence is often overshadowed by its steric bulk.
Steric Effects: The trimethylsilyl group is significantly larger than a hydrogen atom or a methyl group. This steric bulk hinders attack at the positions ortho to the silyl group (C2 and C6). This steric hindrance is a dominant factor in controlling the regioselectivity of reactions on the aromatic ring, often directing incoming groups to less hindered positions.
Table 2: Summary of Electronic and Steric Effects of the Trimethylsilyl Group
| Effect | Description | Influence on Reactivity |
| Electronic | Silicon is more electropositive than carbon, leading to inductive effects. The Si-C σ-bond can interact with the aromatic π-system (hyperconjugation). | Can be weakly activating or deactivating depending on the reaction mechanism. |
| Steric | The TMS group is bulky and occupies a large volume. | Hinders attack at adjacent positions (ortho-positions), directing reactants to less crowded sites. |
Chemical Reactions of 1 Trimethylsilyl 3,5 Dimethylbenzene
Electrophilic Aromatic Substitution
The trimethylsilyl group can act as a regiochemical director in electrophilic aromatic substitution reactions. The silicon atom can stabilize a β-carbocation, a phenomenon known as the β-silicon effect. However, in many cases, the trimethylsilyl group is displaced by the incoming electrophile in a process called ipso-substitution. The outcome of the reaction (substitution at a different position or ipso-substitution) depends on the nature of the electrophile and the reaction conditions.
Nitration: Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), electrophilic attack is directed by the methyl groups to the ortho and para positions. However, ipso-substitution at the silylated carbon can also occur.
Bromination: Reaction with bromine in the presence of a Lewis acid catalyst can lead to bromination at the positions activated by the methyl groups. Halodesilylation, where the trimethylsilyl group is replaced by a bromine atom, is also a possible reaction pathway.
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring, with the position of substitution influenced by the directing effects of both the methyl and trimethylsilyl groups.
Desilylation Reactions
The silicon-carbon bond in this compound can be cleaved under various conditions, a process known as desilylation. This reaction is synthetically useful as it allows for the temporary introduction of a silyl (B83357) group to control reactivity and then its removal.
Protodesilylation: This involves the cleavage of the Si-C bond by a proton source, typically a strong acid like trifluoroacetic acid. The reaction proceeds through the protonation of the aromatic ring, followed by the loss of the trimethylsilyl group to regenerate the aromatic system, yielding m-xylene.
Halodesilylation: The trimethylsilyl group can be replaced by a halogen atom. For instance, treatment with iodine monochloride (ICl) can lead to the formation of 1-iodo-3,5-dimethylbenzene. researchgate.net This provides a mild and regioselective method for the introduction of iodine into an aromatic ring.
Cross-Coupling Reactions
Aryltrimethylsilanes are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org In these reactions, the silicon-carbon bond is activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species. This species then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form a new carbon-carbon bond. This compound can be coupled with various organic halides (iodides, bromides, and triflates) to synthesize a range of biaryl and other coupled products. researchgate.netorganic-chemistry.org This methodology offers an alternative to other cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgyonedalabs.comnih.gov
Role in Advanced Chemical Transformations and Materials Science
Precursors for Silicon-Containing Polymers and Macromolecules
The incorporation of silicon-containing moieties into polymer backbones can impart unique thermal, mechanical, and electronic properties. While direct polymerization of 1-(Trimethylsilyl)-3,5-dimethylbenzene is not a common route, its derivatives can serve as valuable monomers in the synthesis of specialized silicon-containing polymers like polycarbosilanes and polysiloxanes.
Monomeric Units in Polycarbosilanes and Polysiloxanes
Polycarbosilanes, which feature a backbone of alternating silicon and carbon atoms, and polysiloxanes, with a repeating silicon-oxygen backbone, are important classes of inorganic polymers. The properties of these polymers can be tuned by the nature of the organic substituents on the silicon atoms.
While direct polymerization of this compound into these polymers is not typical, it can be chemically modified to become a polymerizable monomer. For instance, functional groups amenable to polymerization, such as vinyl or chlorosilyl groups, can be introduced onto the aromatic ring or the silicon atom. These functionalized monomers can then be co-polymerized with other monomers to introduce the 3,5-dimethylphenyltrimethylsilyl moiety as a pendant group on the polymer chain.
The synthesis of certain silicon-containing polymers often involves the use of dichlorosilane (B8785471) derivatives. For example, resins can be prepared through the reaction of appropriate silane (B1218182) derivatives like methylphenyldichlorosilane, dimethyldichlorosilane, and diphenyldichlorosilane. mdpi.com
Building Blocks for Organic Electronic and Optoelectronic Materials
The 3,5-dimethylphenyltrimethylsilyl moiety is a valuable building block in the design of organic materials for electronic and optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The steric and electronic properties of this group can be leveraged to control the morphology and charge transport characteristics of the resulting materials.
Fabrication of Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the context of OLEDs and OFETs, this compound can be used as a starting material to synthesize larger, more complex organic molecules that serve as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive materials.
For instance, the 3,5-dimethylphenyl group can be incorporated into triarylamine derivatives, which are a prominent class of HTMs. mdpi.comresearchgate.netfrontiersin.orgnih.govfrontiersin.org The bulky nature of the 3,5-dimethylphenyl group can prevent close packing of the molecules in the solid state, which can be beneficial for maintaining an amorphous morphology and preventing crystallization, a common cause of device degradation.
Similarly, this moiety can be attached to electron-deficient cores to create ETMs. The trimethylsilyl (B98337) group, being electron-donating through hyperconjugation when attached to an aromatic ring, can also influence the electronic energy levels (HOMO and LUMO) of the molecule, allowing for better energy level alignment with other materials in the device.
Furthermore, the 3,5-dimethylphenyl group has been used as a ligand in the synthesis of phosphorescent iridium(III) complexes , which are used as emitters in OLEDs. nih.govresearchgate.netunizar.escsic.esmdpi.com The substitution pattern on the phenyl ring can tune the emission color and quantum efficiency of the complex.
| Application | Material Class | Role of 3,5-Dimethylphenyltrimethylsilyl Moiety |
| OLEDs | Hole-Transporting Materials (e.g., Triarylamines) | Steric hindrance to prevent crystallization, tuning of electronic properties. |
| OLEDs | Phosphorescent Emitters (e.g., Iridium(III) Complexes) | Ligand to tune emission wavelength and efficiency. |
| OFETs | Active Layer Materials | Control of molecular packing and charge transport characteristics. |
Influence of Silylated Aromatic Scaffolds on Charge Transport Properties (as structural motif, not final device properties)
The presence of a silylated aromatic scaffold, such as the 3,5-dimethylphenyltrimethylsilyl group, can significantly influence the charge transport properties of an organic semiconductor at the molecular level.
The trimethylsilyl group is sterically bulky, which can disrupt intermolecular π-π stacking. nih.govmdpi.com This can be advantageous in some cases, as it can lead to a more isotropic charge transport and prevent the formation of grain boundaries that can trap charge carriers. However, in other cases, well-ordered π-π stacking is desirable for efficient charge transport along a specific direction. The 3,5-dimethyl substitution pattern further adds to the steric bulk of the aromatic ring. A study comparing the bulkiness of 3,5-dimethylphenyl and 2,6-dimethylphenyl groups in rotaxanes found the 3,5-dimethylphenyl group to be bulkier. nih.gov
The electronic effect of the trimethylsilyl group is complex. It is generally considered to be weakly electron-donating due to σ-π hyperconjugation. This can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule, which can facilitate hole injection from the anode in an OLED or OFET.
The combination of steric and electronic effects of the 3,5-dimethylphenyltrimethylsilyl moiety allows for fine-tuning of the solid-state packing and electronic properties of organic semiconductors, which are critical for achieving high charge carrier mobility and device performance.
Applications in Supramolecular Chemistry and Self-Assembly
The 3,5-dimethylphenyltrimethylsilyl group can play a role in directing the self-assembly of molecules into well-defined supramolecular structures. rsc.orgresearchgate.net The non-covalent interactions involving this group, such as van der Waals forces and π-π stacking, can be exploited to create complex architectures.
The bulky nature of the 3,5-dimethylphenyltrimethylsilyl group can be used to control the dimensionality of self-assembled structures. For example, it can be used to create cavities or channels in a crystal lattice, or to direct the formation of specific packing motifs. The 3,5-dimethylphenyl group itself can participate in π-π stacking interactions, although these may be weakened by the presence of the bulky trimethylsilyl group. researchgate.net
The trimethylsilyl group can also influence the solubility of the molecule, which is an important factor in controlling self-assembly processes in solution. By carefully designing the molecule to balance the attractive and repulsive interactions, it is possible to create a wide range of supramolecular structures, from discrete clusters to extended networks.
The study of how molecules containing the 3,5-dimethylphenyltrimethylsilyl group pack in the solid state can provide valuable insights into the nature of these non-covalent interactions and can guide the design of new materials with desired supramolecular architectures. The crystal structure of metal complexes containing 3,5-dimethylphenyl groups has been a subject of interest in this regard. researchgate.net
| Supramolecular System | Role of 3,5-Dimethylphenyltrimethylsilyl Moiety |
| Crystal Engineering | Directing crystal packing through steric hindrance and weak intermolecular interactions. |
| Dendrimers | Building block for core or periphery, influencing molecular shape and packing. |
| Liquid Crystals | Potential as a non-mesogenic bulky terminal group to control phase behavior. rsc.orgmdpi.comresearchgate.net |
Design of Building Blocks for Host-Guest Systems and Molecular Recognition
The 3,5-dimethylbenzene portion of the molecule serves as a rigid and well-defined scaffold for the construction of complex supramolecular hosts. Aromatic platforms, such as 1,3,5-trimethylbenzene and its derivatives, are frequently used to create templates that organize molecular recognition elements in a convergent manner. beilstein-journals.orgnih.gov This preorganization is crucial for achieving strong and specific binding of guest molecules through multiple non-covalent interactions. nih.gov
The introduction of a trimethylsilyl group onto this scaffold imparts several key properties. The trimethylsilyl group is characterized by its large molecular volume and chemical inertness, which can influence the shape and stability of the host's binding cavity. wikipedia.org In the design of macrocyclic hosts like pillar[n]arenes, which possess electron-rich and rigid cavities suitable for host-guest interactions, functionalization is key to tuning their properties. encyclopedia.pub The synthesis of monofunctionalized pillar researchgate.netarenes, for example, allows for the introduction of specific guest-binding moieties. rsc.org this compound can be envisioned as a starting material or a structural component in such systems, where the silyl (B83357) group either occupies space to define a cavity's geometry or is replaced in a subsequent synthetic step to attach a binding arm. The architecture of these molecular receptors is a critical factor in enhancing their selectivity and binding capabilities for target guest molecules, including anions. nih.govnih.gov
Research has demonstrated that scaffolds based on 1,3,5-substituted benzenes can improve the binding affinities of hosts compared to unsubstituted analogues. beilstein-journals.orgnih.gov By serving as a foundational block, this compound contributes to the development of sophisticated host-guest systems and molecular sensors. rsc.org
Contribution to Ordered Supramolecular Architectures via Non-Covalent Interactions (e.g., π-π stacking)
Non-covalent interactions (NCIs) are fundamental forces that govern the self-assembly of molecules into highly ordered supramolecular structures. nih.gov The aromatic ring of this compound is capable of engaging in π-π stacking interactions, a key stabilizing force in many supramolecular systems. These interactions, along with others like C-H–π interactions, are crucial driving forces for the self-assembly of pillar[n]arene-based structures. encyclopedia.pub
The presence of the trimethylsilyl group can modulate these interactions. While the bulky nature of the TMS group can introduce steric hindrance, it also influences the electronic properties of the aromatic ring, which can fine-tune the strength and geometry of π-π stacking. In certain catalytic systems, DFT calculations have proposed that π-π stacking interactions are key to achieving selectivity, highlighting their importance in creating ordered transition states. nih.govchemrxiv.org The interplay of these weak interactions leads to the formation of well-defined host-guest complexes and larger, ordered architectures. nih.gov The ability to control the assembly through the strategic placement of functional groups on scaffolds like dimethylbenzene is a cornerstone of modern supramolecular chemistry.
Role as Precursors for Advanced Inorganic Materials (e.g., Silicon Carbide, Silicon Nitride)
This compound is a representative organosilicon compound that can serve as a molecular precursor for the synthesis of high-performance non-oxide ceramics, such as silicon carbide (SiC) and silicon nitride (Si₃N₄). These materials are produced through a method known as the polymer-derived ceramics (PDCs) route. mdpi.comresearchgate.net This process involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed at high temperatures in a controlled atmosphere to yield the final ceramic material. researchgate.netdtic.mil
Organosilicon polymers, including polysilanes, polycarbosilanes, and polysilazanes, are the most common precursors. researchgate.netresearchgate.net The properties of the final ceramic are directly influenced by the chemical composition of the precursor. aip.org this compound can be incorporated into these preceramic polymers, where the trimethylsilyl unit provides the necessary silicon atoms, and the dimethylbenzene moiety serves as a source of carbon.
The conversion process typically involves:
Polymerization: The organosilicon monomer is polymerized to form a tractable, high-molecular-weight preceramic polymer.
Crosslinking: The polymer is crosslinked to form a thermoset, which helps it maintain its shape during pyrolysis. mdpi.com
Pyrolysis: The crosslinked polymer is heated in an inert (for SiC) or nitrogen/ammonia (for Si₃N₄) atmosphere. illinois.edu During this stage, organic side groups are cleaved, and the polymer backbone rearranges to form an amorphous inorganic network, which can be crystallized at higher temperatures. illinois.edu
The use of molecular precursors like this compound allows for precise control over the elemental composition of the resulting ceramic and enables the fabrication of materials in complex forms such as fibers and coatings, which are difficult to achieve with conventional powder processing techniques. dtic.mil
Table 1: Polymer-Derived Ceramic (PDC) Synthesis Overview
| Step | Description | Role of this compound | Target Ceramic |
|---|---|---|---|
| Polymer Synthesis | Monomers are reacted to form a preceramic polymer (e.g., polycarbosilane). | Acts as a monomer or comonomer, providing Si and C atoms. | SiC, Si₃N₄ |
| Shaping & Curing | The polymer is formed into the desired shape (fiber, coating, bulk) and crosslinked. | The aromatic structure can influence the polymer's processability and thermal stability. | SiC, Si₃N₄ |
| Pyrolysis | The shaped polymer is heated (e.g., >1000°C) in a controlled atmosphere. | The molecule decomposes, with the Si atom forming the ceramic network and the benzene (B151609) ring contributing to the carbon content (in SiC) or being eliminated. | SiC, Si₃N₄ |
Use in Catalysis and Asymmetric Synthesis (as reagent or ligand precursor)
The reactivity of the carbon-silicon bond and the versatility of the substituted arene structure make this compound and related organosilanes valuable in catalysis, both as reagents in coupling reactions and as precursors for sophisticated chiral ligands.
Organosilicon Reagents in Metal-Catalyzed Reactions
Aryl(trialkyl)silanes are stable, low-toxicity, and easily handled organometallic reagents used in a variety of metal-catalyzed cross-coupling reactions. researchgate.net Although the carbon-silicon bond is robust, it can be activated under specific catalytic conditions, typically involving a palladium or copper catalyst, to participate in reactions that form new carbon-carbon bonds. researchgate.net
One of the most prominent applications is in Hiyama and Sonogashira-type cross-coupling reactions. In these reactions, the silyl group can act as a leaving group, allowing the aryl moiety (in this case, 3,5-dimethylphenyl) to be coupled with various partners like aryl or vinyl halides. nih.govgelest.com For instance, palladium-catalyzed cross-coupling of aryl bromides with trimethylsilylalkynes is a powerful method for synthesizing disubstituted alkynes. organic-chemistry.org While the target molecule itself is an aryl silane, its synthesis and reactions are part of the broader class of transformations involving organosilicon reagents. For example, the Sonogashira coupling of an aryl halide with trimethylsilylacetylene (B32187) is a standard procedure. mdpi.com
The reactivity of aryl(trialkyl)silanes can be tuned by the reaction conditions, making them versatile building blocks in organic synthesis.
Table 2: Examples of Metal-Catalyzed Reactions with Organosilanes
| Reaction Type | Catalyst System | Role of Organosilane | Result |
|---|---|---|---|
| Hiyama Coupling | Palladium catalyst, Fluoride source (e.g., TBAF) | Aryl donor | C-C bond formation between the aryl group and an electrophile (e.g., aryl halide). |
| Sonogashira Coupling | Palladium/Copper catalyst | Alkynylsilane couples with aryl/vinyl halide. organic-chemistry.org | Formation of aryl-alkyne bonds. |
| Chan-Lam Coupling | Copper catalyst | Aryl(trimethoxy)silanes used for N-arylation. researchgate.net | C-N bond formation. |
Chiral Silylated Ligands in Enantioselective Transformations
The synthesis of chiral organosilicon compounds is a significant area of research due to their applications in asymmetric catalysis. researchgate.netrsc.orgacs.org Silylated molecules can be used as precursors to generate chiral ligands that coordinate to a metal center, creating a stereochemically defined environment for a catalytic reaction. This allows for the synthesis of one enantiomer of a product in preference to the other, a critical process in medicinal and materials chemistry. bohrium.com
This compound can serve as a scaffold for such ligands. The aromatic ring can be further functionalized with chiral auxiliaries or coordinating groups. The silyl group itself plays a crucial role. For example, it can be transformed into other functional groups like a silanol (B1196071) (-SiOH), which can act as a coordinating group. nih.gov Research has shown that novel chiral ligands featuring a silanol coordinating group can be highly effective in enantioselective copper-catalyzed reactions. nih.govchemrxiv.org In one study, the replacement of a silanol group with a trimethylsilyl (TMS) group on the ligand resulted in a complete loss of enantioselectivity, demonstrating the critical role of the specific silicon-containing moiety in the catalytic performance. nih.gov
The development of such ligands enables a wide range of enantioselective transformations, including C-H activation and silylation reactions catalyzed by rhodium, iridium, or palladium complexes. researchgate.netrsc.org These methods provide efficient routes to valuable chiral molecules. bohrium.comnih.gov
Future Research Directions and Emerging Paradigms in 1 Trimethylsilyl 3,5 Dimethylbenzene Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 1-(trimethylsilyl)-3,5-dimethylbenzene is a primary research goal. Traditional methods often rely on stoichiometric organometallic reagents and harsh reaction conditions. Future research is directed towards catalytic C-H silylation, which offers a more atom-economical and sustainable alternative. The direct functionalization of the C-H bonds of 3,5-dimethylbenzene (m-xylene) with a silicon source, catalyzed by transition metals, is a key area of investigation. Researchers are exploring various catalytic systems, including those based on iridium, rhodium, and palladium, to achieve high selectivity and yield.
Another promising avenue is the exploration of mechanochemical methods. By using mechanical force to initiate chemical reactions, often in the absence of bulk solvents, mechanochemistry can significantly reduce the environmental footprint of synthetic processes. The development of a solvent-free, mechanochemical route to this compound from readily available precursors would represent a significant advance in sustainable chemical manufacturing.
Exploration of Unprecedented Reactivity Modes
The trimethylsilyl (B98337) group in this compound is not merely a passive spectator. Its ability to act as a directing group and a removable handle opens up possibilities for unprecedented reactivity. Future research will likely focus on leveraging the steric and electronic influence of the trimethylsilyl moiety to explore novel transformations of the aromatic ring. This includes investigating its role in directing further electrophilic aromatic substitutions to specific positions, which might be otherwise difficult to achieve.
Furthermore, the silicon-carbon bond itself can be a site of reactivity. The development of new catalytic methods for the cleavage and functionalization of this bond will enable the introduction of a wide array of functional groups onto the 3,5-dimethylphenyl scaffold. This could lead to the discovery of new ipso-functionalization reactions, where the trimethylsilyl group is replaced by another atom or group, offering a powerful tool for late-stage molecular editing.
Advanced Functionalization Strategies for Complex Molecular Architectures
The utility of this compound as a building block in the synthesis of complex organic molecules is an area of growing interest. Its unique substitution pattern makes it an ideal starting material for the construction of molecules with specific steric and electronic properties. Future research will focus on developing multi-step synthetic sequences that utilize this compound to access complex molecular architectures, such as those found in pharmaceuticals, agrochemicals, and organic electronic materials.
Advanced functionalization strategies will involve the sequential and regioselective introduction of various functional groups onto the aromatic ring, guided by the initial trimethylsilyl substituent. This could involve a combination of electrophilic aromatic substitution, directed ortho-metalation, and cross-coupling reactions. The ability to precisely control the functionalization of the 3,5-dimethylphenyl core is crucial for the synthesis of tailored molecules with desired properties and functions.
Integration into Next-Generation Smart Materials and Nanosystems (Focusing on its role as a molecular building block)
The incorporation of this compound derivatives into advanced materials is a promising frontier. The bulky and hydrophobic nature of the trimethylsilyl group, combined with the rigid aromatic core, makes this compound an attractive building block for the design of new polymers, liquid crystals, and other "smart" materials. Future research will explore how the specific structure of this silylated arene can be used to control the self-assembly and macroscopic properties of these materials.
In the realm of nanosystems, this compound can serve as a key component in the construction of molecularly defined nanostructures. Its well-defined shape and size can be exploited to create porous organic cages, covalent organic frameworks (COFs), and other nanomaterials with applications in gas storage, separation, and catalysis. The focus will be on understanding how the molecular-level properties of this building block translate into the functional characteristics of the resulting nanosystems.
Synergistic Applications of Computational and Experimental Methodologies
The advancement of this compound chemistry will be greatly accelerated by a close interplay between computational and experimental approaches. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. These theoretical predictions can then guide the design of new experiments and the interpretation of their results.
Future research will see an increased use of computational screening to identify promising new synthetic routes and to predict the properties of novel materials derived from this compound. For example, computational models can be used to predict the regioselectivity of functionalization reactions or to simulate the self-assembly behavior of polymers containing this building block. This synergistic approach will not only deepen our fundamental understanding of this important chemical compound but also accelerate the discovery of its new applications.
Q & A
Q. What are the optimal synthetic routes for 1-(Trimethylsilyl)-3,5-dimethylbenzene under mild conditions?
The compound can be synthesized via Friedel-Crafts alkylation or silylation of pre-functionalized aromatic precursors. For example, InCl₃/trimethylsilyl chloride catalytic systems enable efficient silylation at room temperature, achieving yields >85% by minimizing side reactions like desilylation . Alternatively, Diels-Alder reactions with trimethylsilyl-substituted dienophiles (e.g., 2-trimethylsilyl furans) provide regioselective pathways . Optimize solvent choice (e.g., dichloromethane) and stoichiometric control of silylating agents to suppress oligomerization.
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : The trimethylsilyl group exhibits distinct singlets at δ 0.2–0.4 ppm (¹H) and δ 1–3 ppm (¹³C). Aromatic protons in the 3,5-dimethylbenzene moiety appear as two doublets (J ≈ 2 Hz) between δ 6.7–7.1 ppm .
- X-ray crystallography : Resolves bond length distortions caused by steric bulk (e.g., C–Si bond lengths ~1.88 Å) and confirms substitution patterns .
- FT-IR : Si–C stretching vibrations near 1250 cm⁻¹ and aromatic C–H stretches at 3050 cm⁻¹ .
Q. How does the trimethylsilyl group influence solubility and purification?
The hydrophobic trimethylsilyl moiety enhances solubility in non-polar solvents (e.g., hexane or toluene), enabling purification via silica gel chromatography with hexane/ethyl acetate gradients. However, it complicates aqueous-phase reactions, necessitating anhydrous conditions .
Advanced Research Questions
Q. What mechanistic role does the trimethylsilyl group play in cycloaddition reactions?
The electron-donating trimethylsilyl group increases electron density on the aromatic ring, accelerating Diels-Alder reactions by stabilizing transition states through hyperconjugation. Comparative studies with non-silylated analogs show a 3–5× rate enhancement in dienophile reactivity . Kinetic assays under varying temperatures (20–80°C) and DFT calculations can quantify this effect .
Q. How to address contradictions in reported catalytic efficiencies for silylation reactions?
Discrepancies in yields (e.g., 70% vs. 90%) may arise from trace moisture deactivating catalysts like InCl₃. Rigorous drying of substrates/solvents (e.g., molecular sieves) and catalyst pre-activation (e.g., heating under vacuum) improve reproducibility . Compare reaction progress via in-situ IR or GC-MS to identify side-product formation thresholds .
Q. What strategies stabilize this compound under acidic/basic conditions?
The Si–C bond is susceptible to hydrolysis in acidic media (pH < 4), forming silanols. Stabilization methods include:
- Protection : Use of bulky counterions (e.g., tetrabutylammonium fluoride) to shield the silyl group .
- Buffered systems : Conduct reactions in pH 6–8 buffers to minimize cleavage .
- Low-temperature storage : Store at –20°C under argon to prevent moisture ingress .
Q. Can computational modeling predict substituent effects on reactivity?
Yes. DFT studies (e.g., B3LYP/6-31G*) model steric and electronic effects of substituents. For example, replacing methyl groups with electron-withdrawing substituents (e.g., –CF₃) reduces aromatic electron density, altering regioselectivity in electrophilic substitutions. Validate models with Hammett plots or kinetic isotope effects .
Comparative and Methodological Questions
Q. How does this compound compare to non-silylated analogs in cross-coupling reactions?
The trimethylsilyl group acts as a directing group in Suzuki-Miyaura couplings, improving ortho-selectivity by 20–30% compared to 3,5-dimethylbenzene. However, it requires harsher conditions (e.g., Pd(OAc)₂ at 100°C) due to steric hindrance . Post-coupling desilylation (e.g., TBAF) yields functionalized biphenyls .
Q. What are the limitations of using this compound in high-temperature catalysis?
Above 150°C, Si–C bond cleavage occurs, releasing trimethylsilanol and degrading the aromatic core. Thermogravimetric analysis (TGA) shows 5% mass loss at 160°C. For high-temperature applications, substitute with thermally stable groups (e.g., –SiPh₃) .
Q. How to design experiments assessing environmental persistence or toxicity?
- Biodegradation assays : Use OECD 301F to measure half-life in aqueous systems.
- Ecotoxicology : Test Daphnia magna LC₅₀ values (expected >100 mg/L due to low water solubility) .
- Metabolite tracking : LC-MS/MS identifies silanol byproducts in microbial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
